molecular formula C17H17FN2O5S B7571666 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid

Katalognummer B7571666
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: ODBBCQUJWAHYJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid, also known as AF-219, is a small molecule drug that has been developed for the treatment of chronic cough. It acts as a selective antagonist of the P2X3 receptor, which is involved in the transmission of sensory signals from the airways to the brain. By blocking this receptor, AF-219 can reduce the sensitivity of the cough reflex and provide relief to patients suffering from chronic cough.

Wirkmechanismus

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid works by blocking the P2X3 receptor, which is expressed in sensory neurons that innervate the airways. This receptor is activated by ATP released from damaged or inflamed tissues, leading to the transmission of sensory signals to the brain and the initiation of the cough reflex. By blocking this receptor, 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid can reduce the sensitivity of the cough reflex and provide relief to patients with chronic cough.
Biochemical and physiological effects:
5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has been shown to selectively block the P2X3 receptor without affecting other P2X receptors or ion channels. This selectivity is important for minimizing potential side effects and maintaining normal respiratory function. 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has also been shown to have a long half-life and good oral bioavailability, which are important pharmacokinetic properties for a drug intended for chronic use.

Vorteile Und Einschränkungen Für Laborexperimente

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has several advantages for lab experiments, including its selectivity, potency, and well-characterized mechanism of action. However, its moderate yield and complex synthesis may limit its availability for some studies. In addition, its focus on a specific receptor may limit its applicability to broader research questions.

Zukünftige Richtungen

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has potential for further development in the treatment of chronic cough and other sensory disorders. Future research could focus on optimizing its pharmacokinetic properties, exploring its effects on other sensory receptors and ion channels, and investigating its potential for combination therapy with other cough suppressants. In addition, 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid could be studied in animal models of other sensory disorders, such as neuropathic pain or itch, to explore its broader therapeutic potential.

Synthesemethoden

The synthesis of 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid involves several steps, starting from commercially available starting materials. The key intermediate is 5-amino-2,4-dimethylbenzoic acid, which is converted to the final product through a series of reactions involving sulfonation, acetylation, and fluorination. The overall yield of the synthesis is around 20%, which is considered to be moderate.

Wissenschaftliche Forschungsanwendungen

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of chronic cough. In animal models, 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has been shown to reduce cough frequency and intensity without affecting normal respiratory function. In human studies, 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid has been found to be well-tolerated and effective in reducing cough frequency and severity in patients with refractory chronic cough.

Eigenschaften

IUPAC Name

5-[(3-acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O5S/c1-9-6-10(2)16(8-13(9)17(22)23)26(24,25)20-12-4-5-14(18)15(7-12)19-11(3)21/h4-8,20H,1-3H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBBCQUJWAHYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)NC2=CC(=C(C=C2)F)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.